molecular formula C14H15BrN2O2 B3027624 Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1352925-94-0

Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3027624
CAS No.: 1352925-94-0
M. Wt: 323.18
InChI Key: YBYYBJIFMRRSDI-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1352925-94-0) is a brominated pyrazole derivative with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . The compound features a benzyl group at the N1 position, a bromine atom at C4, a methyl group at C3, and an ethyl carboxylate ester at C5 (Figure 1). It is primarily utilized as a pharmaceutical intermediate, with suppliers like Suzhou Rovathin and CHEMLYTE SOLUTIONS offering industrial-grade material at 98–99% purity .

Pyrazole derivatives are valued for their biological activities, including antimicrobial and anti-inflammatory properties, making structural analogs of this compound significant in drug discovery .

Properties

IUPAC Name

ethyl 2-benzyl-4-bromo-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-3-19-14(18)13-12(15)10(2)16-17(13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYBJIFMRRSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1CC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743537
Record name Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-94-0
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-3-methyl-1-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352925-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyrazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Bromine

The bromine atom at position 4 serves as a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductYieldReference
SNAr with aminesDMF, 80°C, 12h4-Amino derivatives65-85%
Alkoxy substitutionK₂CO₃, MeOH, reflux4-Alkoxy analogs70-90%

The electron-withdrawing carboxylate group at position 5 activates the pyrazole ring for SNAr, enabling displacement of bromine with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with benzylamine in DMF produces 4-(benzylamino)-1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.

Cross-Coupling Reactions

The bromo substituent participates in palladium-catalyzed coupling reactions, enabling C–C and C–heteroatom bond formation .

Key Examples:

  • Suzuki-Miyaura Coupling:
    Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives.
    Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90°C, 24h .
    Product: 4-Aryl-1-benzyl-3-methyl-1H-pyrazole-5-carboxylates .

  • Buchwald-Hartwig Amination:
    Coupling with secondary amines forms 4-aminated pyrazoles.
    Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis to generate carboxylic acid derivatives, which serve as intermediates for further modifications .

ReactionConditionsProductApplication
Acidic HydrolysisHCl (6M), reflux, 6h1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylic acidPrecursor for amides
Basic HydrolysisNaOH (2M), EtOH/H₂O, 70°CSodium carboxylate saltWater-soluble derivatives

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at positions activated by substituents:

  • Nitration: Directed by the electron-withdrawing bromine, nitration occurs at position 2 using HNO₃/H₂SO₄.

  • Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups at position 2.

Impact of Substituents:

  • The methyl group at position 3 exerts steric hindrance, limiting reactivity at adjacent positions.

  • The benzyl group at position 1 deactivates the ring but can be removed via hydrogenolysis (H₂, Pd/C) to expose the NH group for further functionalization.

Radical-Mediated Reactions

Under visible-light catalysis, the bromo group participates in radical cascade reactions. For example, coupling with α-bromo ketones generates trisubstituted pyrazoles via a radical addition-cyclization mechanism .

Mechanistic Pathway:

  • Bromine abstraction by a photocatalyst generates a pyrazole radical.

  • Radical addition to α-bromo ketone forms a new C–C bond.

  • Cyclization yields 1,3,5-trisubstituted pyrazoles .

Comparative Reactivity Analysis

PositionReactivityGoverning Factors
C-4 BromineHigh (SNAr, cross-coupling)Electron-withdrawing carboxylate activation
C-5 CarboxylateModerate (hydrolysis, transesterification)Steric protection by methyl group
C-1 BenzylLow (requires harsh conditions for removal)Stability of benzyl ether linkage

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate has shown promise in the development of pharmaceuticals. Its structure allows for modifications that can enhance its efficacy against various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that modifications to the ethyl ester group could lead to enhanced cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for anticancer drug development .

Agrochemicals

The compound's ability to interact with biological systems also extends to agricultural applications. It has been investigated for use as a pesticide or herbicide due to its effectiveness against specific pests and weeds.

Case Study: Herbicidal Activity

A study evaluated several pyrazole derivatives, including this compound, for their herbicidal properties. Results showed that certain derivatives exhibited strong herbicidal activity against common agricultural weeds, indicating potential for development as an environmentally friendly herbicide .

Material Science

In material science, pyrazole derivatives are being explored for their use in creating new materials with specific properties such as conductivity or photostability.

Case Study: Conductive Polymers

Research has indicated that incorporating pyrazole units into polymer matrices can enhance electrical conductivity. This compound was used to synthesize a conductive polymer composite, demonstrating improved performance in electronic applications .

Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
AgrochemicalsPesticides and herbicidesStrong herbicidal activity against agricultural weeds
Material ScienceConductive polymersImproved electrical conductivity in polymer composites

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the pyrazole ring allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The compound’s closest analogs differ in substituent positions or functional groups, impacting physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituents Molecular Weight Key Differences Applications
Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate 1262415-66-6 Methyl at C5, carboxylate at C3 323.19 Positional isomerism of methyl and carboxylate groups Medical intermediate
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1092683-57-2 Methyl at N1, no benzyl group 233.05 Lack of benzyl group reduces lipophilicity Intermediate for agrochemicals
Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate 2246368-58-9 Tetrahydro-2H-pyran at N1 345.22 Bulky N1 substituent enhances steric hindrance Not reported; experimental
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate N/A 4-Methoxybenzyl at N1, p-tolyl at C3 379.41 Methoxy and aryl groups increase polarity Crystallography studies

Impact of Substituents on Properties

  • Bromine (C4): Bromine’s electronegativity and steric bulk influence reactivity, making the compound a candidate for cross-coupling reactions, unlike non-halogenated analogs.
  • Carboxylate Position: The ethyl carboxylate at C5 in the target compound vs. C3 in its isomer (CAS 1262415-66-6) may alter binding affinity in biological targets due to spatial orientation differences .

Research Tools and Methodologies

  • Crystallography: Programs like Mercury (Cambridge Crystallographic Data Centre) enable visualization of molecular packing and hydrogen-bonding patterns, critical for comparing the target compound with analogs like Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate .

Biological Activity

Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C14H15BrN2O2
  • Molecular Weight : 323.19 g/mol
  • CAS Number : 1352925-94-0

The compound features a pyrazole ring with a bromine substituent at the 4-position and an ethyl ester group, which is crucial for its reactivity and interaction with biological targets .

Synthesis

The synthesis typically involves the bromination of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid followed by esterification with ethanol. This method allows for selective bromination at the desired position, yielding a compound suitable for further biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00
NCI-H460 (Lung)0.95

These findings suggest that this compound may exhibit similar properties and could be further explored as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the bromine atom enhances its reactivity, allowing it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors involved in cancer progression and other diseases .

Case Studies

A review of recent literature reveals several studies focused on pyrazole derivatives:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated significant antiproliferative activity, particularly in breast and liver cancer models .
  • Anti-inflammatory Effects : Some pyrazole compounds have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance, certain derivatives exhibited IC50 values much lower than traditional anti-inflammatory drugs like celecoxib .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination. For example, a related pyrazole-4-carboxylate derivative was synthesized using ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core, followed by bromination at the 4-position . Key intermediates, such as 5-chloro-3-methylpyrazole derivatives, are generated through sequential oxidation and halogenation steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1680 cm⁻¹) and azide groups (if present, ~2129 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, particularly for brominated analogs .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data are limited, general pyrazole-handling protocols apply: use gloves, lab coats, and eye protection. Ensure adequate ventilation to avoid inhalation of fine powders. In case of skin contact, wash thoroughly with water for 15 minutes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Discrepancies between NMR or IR results may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use X-ray crystallography (via SHELX programs) for unambiguous structural confirmation . For example, a related ethyl pyrazole-4-carboxylate derivative was resolved using single-crystal X-ray diffraction, revealing bond angles and torsional conformations .

Q. What strategies optimize regioselective bromination at the pyrazole 4-position?

Bromination efficiency depends on the directing effects of adjacent substituents. Electron-donating groups (e.g., methyl at position 3) enhance electrophilic substitution at position 4. Controlled reaction temperatures (0–25°C) and reagents like N-bromosuccinimide (NBS) in acetic acid minimize side products . Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Q. How can computational methods aid in predicting the electronic effects of substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent impacts on electron distribution and reactivity. For instance, theoretical studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed charge delocalization and stabilization effects of the ester group . These models guide synthetic modifications, such as introducing electron-withdrawing groups to enhance electrophilicity.

Q. What methodologies address low yields in multi-step syntheses of pyrazole derivatives?

Low yields often stem from unstable intermediates (e.g., acyl chlorides). Optimize stepwise protocols:

  • Use dry solvents and inert atmospheres for moisture-sensitive reactions.
  • Employ protecting groups (e.g., benzyl for amines) to prevent side reactions .
  • Purify intermediates via recrystallization or column chromatography before proceeding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate

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